molecular formula C19H26N4O2 B6454214 2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2549013-78-5

2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

Cat. No. B6454214
M. Wt: 342.4 g/mol
InChI Key: NQOLGQWQIBYREH-UHFFFAOYSA-N
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Description

The compound you’re asking about appears to be a complex organic molecule. It contains several functional groups, including a methoxy group (2-methoxy), a benzodiazole group (1H-1,3-benzodiazol-2-yl), a pyrrolopyrrole group (octahydropyrrolo[3,4-c]pyrrol-2-yl), and a ketone group (ethan-1-one). Each of these groups contributes to the overall properties and potential reactivity of the molecule.



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the benzodiazole and pyrrolopyrrole rings suggests that the molecule may have a rigid, planar structure in these regions. The methoxy and ketone groups could potentially participate in hydrogen bonding or other intermolecular interactions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ketone group could potentially undergo nucleophilic addition reactions, while the benzodiazole ring might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility might be affected by the polar methoxy and ketone groups, while its melting and boiling points would be influenced by the size and shape of the molecule.


Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its reactivity and potential applications. This could involve experimental studies as well as computational modeling.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-methoxy-1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13(2)23-17-7-5-4-6-16(17)20-19(23)22-10-14-8-21(9-15(14)11-22)18(24)12-25-3/h4-7,13-15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOLGQWQIBYREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

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